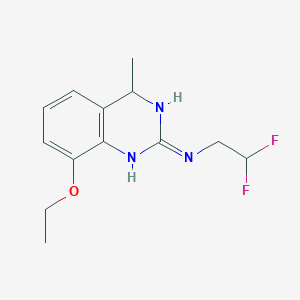

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

Description

Properties

CAS No. |

918136-36-4 |

|---|---|

Molecular Formula |

C13H17F2N3O |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |

InChI |

InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18) |

InChI Key |

BAIVHEOOAVZQBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Alkylation

One of the primary methods involves the alkylation of a suitable quinazoline precursor with 2,2-difluoroethyl bromide. The general steps are as follows:

Starting Material : 8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is used as the starting material.

-

- The quinazoline derivative is treated with a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF).

- 2,2-Difluoroethyl bromide is added to the reaction mixture.

- The reaction is heated under reflux for several hours.

Purification : The product is purified using column chromatography.

Method B: Two-Step Synthesis via Intermediate Formation

This method involves creating an intermediate compound that can be further modified to yield the final product.

Step 1 : Synthesis of 8-ethoxy-4-methylquinazoline

- Starting from 4-methyl-1,2-phenylenediamine and ethyl ethoxymalonate.

- The reaction proceeds through cyclization and subsequent hydrolysis.

Step 2 : Introduction of Difluoroethyl Group

- The intermediate is then subjected to a similar alkylation process as described in Method A.

Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for each method discussed:

| Method | Starting Material | Reagent Used | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Method A | 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine | 2,2-Difluoroethyl bromide | DMF | Reflux (~150°C) | 75% |

| Method B | 4-Methyl-1,2-phenylenediamine | Ethyl ethoxymalonate | Ethanol | Reflux (~120°C) | 70% (Step 1), |

| 2,2-Difluoroethyl bromide | DMF | Reflux (~150°C) | 80% (Step 2) |

Analytical Techniques

To confirm the structure and purity of this compound, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure by analyzing chemical shifts and coupling patterns.

High Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of the synthesized compound and to separate it from any unreacted starting materials or by-products.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and confirms the identity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine as a promising anticancer agent. Its structural modifications have been shown to enhance selectivity and potency against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC) cases. The compound exhibited single-digit nanomolar activity against activating mutant forms of EGFR, indicating its potential as a targeted therapy for NSCLC .

2. Anti-inflammatory Properties

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of quinazolin compounds can modulate inflammatory pathways, making them suitable candidates for treating inflammation-mediated diseases. The mechanism involves inhibiting specific kinases that play a role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the ethoxy and difluoroethyl groups can significantly impact the compound's pharmacokinetics and bioavailability. For example, increasing lipophilicity through structural changes can enhance permeability across biological membranes, thereby improving oral bioavailability and overall therapeutic effectiveness .

Case Studies

Case Study 1: EGFR Inhibition

In a study involving patient-derived xenograft (PDX) models for NSCLC, this compound demonstrated profound tumor regression when administered orally at specific dosages. The results indicated a statistically significant reduction in tumor size compared to control groups, showcasing the compound's potential as a viable treatment option for brain metastases associated with EGFR mutations .

Case Study 2: Inflammation Models

Another study focused on the anti-inflammatory properties of similar quinazoline derivatives highlighted their ability to reduce markers of inflammation in animal models. These findings suggest that modifications to the quinazoline core can lead to compounds with dual anticancer and anti-inflammatory activities, providing a multi-faceted approach to treatment .

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to its target proteins through hydrogen bonding and hydrophobic interactions . The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2,2-Difluoroethyl)prop-2-en-1-amine: A related compound with a difluoroethyl group and an amine functionality.

Poly[(N-2,2-difluoroethyl)acrylamide]: A polymeric compound with similar difluoroethyl groups, used in biomedical applications.

Uniqueness

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of functional groups and its quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 273.29 g/mol. Its unique structural features include:

- Difluoroethyl group : Enhances lipophilicity and bioavailability.

- Ethoxy group : May contribute to its solubility and pharmacokinetic properties.

- Methyl group : Potentially influences the compound's reactivity and biological interactions.

Anticancer Properties

Quinazoline derivatives, including this compound, have been investigated for their anticancer activities. Research indicates that this compound may inhibit tumor cell proliferation through various mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown effectiveness in inhibiting specific kinases involved in cancer progression.

- Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The following mechanisms have been proposed:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that quinazoline derivatives can downregulate cytokine production.

- Modulation of Immune Response : The compound may influence immune cell activity, reducing inflammation.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.3 | |

| HeLa (Cervical Cancer) | 10.8 |

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies have suggested that the compound may reduce tumor growth in animal models. Notably:

- Xenograft Models : In studies involving xenografts of human tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine, and how is its purity validated?

The synthesis typically involves nucleophilic substitution or condensation reactions. For quinazoline derivatives, a common approach is reacting a substituted quinazoline core with an amine-containing reagent under acidic or basic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to activate intermediates, followed by purification via column chromatography (SiO₂, eluting with ethyl acetate/methanol) . Purity validation relies on HPLC (>95% purity threshold) and spectral characterization (¹H/¹³C NMR, IR, HRMS). In analogous compounds, HRMS (ESI) data confirmed structural integrity by matching calculated and observed molecular ion peaks .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation involves multi-spectral analysis:

- ¹H NMR : Identifies proton environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm, aromatic protons in quinazoline at δ ~6.8–8.7 ppm) .

- ¹³C NMR : Confirms carbon frameworks (e.g., difluoroethyl carbons at δ ~110–120 ppm, quinazoline C=N at δ ~160 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3260 cm⁻¹, C-F stretches at ~1100 cm⁻¹) .

- X-ray crystallography (if applicable): Resolves bond lengths/angles (e.g., mean C–C bond deviation <0.006 Å in similar structures) .

Advanced: How can researchers optimize reaction yields when introducing the difluoroethyl group to the quinazoline core?

Yield optimization requires addressing steric and electronic challenges:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

- Catalysis : Triethylamine (TEA) or K₂CO₃ facilitates deprotonation in amine coupling steps .

- Temperature Control : Refluxing in DCM or DMF at 60–80°C enhances reactivity without decomposition .

- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves byproducts, as seen in derivatives with 72–84% yields .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Contradictions arise from impurities, tautomerism, or dynamic effects:

- Decoupling Experiments : Differentiate coupled protons (e.g., ethoxy vs. methyl groups) .

- Variable Temperature NMR : Identifies tautomeric shifts in dihydroquinazoline systems .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹H or ¹H-¹³C interactions .

- HRMS Validation : Confirms molecular formula to rule out isobaric impurities .

Advanced: How should biological activity assays be designed to evaluate this compound’s potential as an antimicrobial agent?

Follow protocols for structurally related thiazole/quinazoline derivatives:

- In Vitro Testing : Use standardized bacterial (e.g., S. aureus, E. coli) and fungal (C. albicans) strains .

- Dose-Response Analysis : Test concentrations from 1–100 μM, measuring MIC (Minimum Inhibitory Concentration) .

- Control Compounds : Compare to known antibiotics (e.g., ciprofloxacin, fluconazole) to establish efficacy benchmarks .

- Cytotoxicity Screening : Assess mammalian cell viability (e.g., HEK-293 cells) to gauge selectivity .

Advanced: What computational methods support the rational design of derivatives with enhanced pharmacokinetic properties?

- Molecular Docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with logP and bioavailability .

- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .

Advanced: How can researchers address low solubility in aqueous media during formulation studies?

- Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .

- Co-Solvent Systems : Optimize water/ethanol or PEG-based mixtures for in vivo delivery .

Advanced: What analytical techniques quantify degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.